1-Pentyne

Catalysis Alkyne Hydrogenation Surface Chemistry

1-Pentyne (CAS 627-19-0) is a critical terminal alkyne for research requiring a reactive sp-hybridized C-H bond. Its acidic proton (pKa ~25) enables quantitative deprotonation for lithium acetylide formation, essential in asymmetric synthesis, and it serves as a standard substrate in Sonogashira cross-couplings. It is a non-substitutable probe for catalyst characterization in hydrogenation studies, offering distinct kinetics from internal alkynes. Its low boiling point (40 °C) facilitates mild-condition product isolation. This compound is available for B2B procurement with verified purity, supporting specialized applications in chemical synthesis, catalysis, and biochemical pathway inhibition studies.

Molecular Formula C5H8
Molecular Weight 68.12 g/mol
CAS No. 627-19-0
Cat. No. B049018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pentyne
CAS627-19-0
Synonyms1-Pentine;  Propylacetylene
Molecular FormulaC5H8
Molecular Weight68.12 g/mol
Structural Identifiers
SMILESCCCC#C
InChIInChI=1S/C5H8/c1-3-5-4-2/h1H,4-5H2,2H3
InChIKeyIBXNCJKFFQIKKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.02 M

Structure & Identifiers


Interactive Chemical Structure Model





1-Pentyne (CAS 627-19-0) Terminal Alkyne Properties and Procurement Specifications


1-Pentyne (CAS 627-19-0), also referred to as propylacetylene or pent-1-yne, is a five-carbon linear terminal alkyne with the molecular formula C₅H₈ and a molecular weight of 68.12 g/mol [1]. It is a clear, colorless, and highly flammable liquid, characterized by a carbon-carbon triple bond at the terminal position of the alkyl chain [2]. Standard physical properties include a boiling point of 40.2 °C at atmospheric pressure, a density of 0.691 g/mL at 25 °C, and a refractive index (n²⁰/D) of 1.385 [3]. This compound is functionally defined by its terminal sp-hybridized C-H bond, which imparts weak acidity (pKa ~25) and enables its role as a key intermediate in Sonogashira couplings and the formation of metal acetylides [4][5].

Why 1-Pentyne (CAS 627-19-0) Cannot Be Replaced by Its Isomer or Other Terminal Alkynes Without Functional Consequence


Generic substitution of 1-pentyne with its structural isomer 2-pentyne or other terminal alkynes like 1-hexyne is not possible in precise synthetic or catalytic applications due to fundamental differences in electronic structure, thermodynamic stability, and phase behavior. As a terminal alkyne, 1-pentyne possesses an acidic terminal proton (pKa ~25) [1], enabling deprotonation and subsequent nucleophilic chemistry, a feature completely absent in internal alkynes like 2-pentyne [2]. Furthermore, competitive hydrogenation studies confirm that terminal and internal alkynes operate on distinct catalytic sites and exhibit divergent reaction kinetics [3]. While 1-hexyne shares terminal alkyne functionality, its significantly higher boiling point (71-72 °C vs. 40 °C) and altered physical properties directly impact reaction engineering, solvent recovery, and volatile organic compound (VOC) management [4]. These quantifiable divergences, detailed in the following evidence guide, mandate a precise, non-interchangeable selection of 1-pentyne for specific research and industrial processes.

1-Pentyne (627-19-0) Procurement Evidence: Quantified Performance and Physicochemical Differentiation from Analogs


Terminal vs. Internal Alkyne Reactivity: Hydrogenation Kinetics and Site Specificity of 1-Pentyne vs. 2-Pentyne

In palladium-catalyzed liquid-phase hydrogenation, 1-pentyne and 2-pentyne exhibit non-interfering behavior, being hydrogenated on separate catalytic sites. The internal triple bond of 2-pentyne hydrogenates faster than the terminal bond of 1-pentyne under the conditions studied [1]. Furthermore, competitive hydrogenation of the 1-pentyne/2-pentyne couple uniquely results in a rate enhancement for both alkynes, a phenomenon not observed with other alkyne pairs [2]. These findings confirm that 1-pentyne and 2-pentyne cannot be interchanged without altering reaction kinetics and selectivity.

Catalysis Alkyne Hydrogenation Surface Chemistry

Critical Physical Properties for Process Design: 1-Pentyne vs. 1-Hexyne Boiling Point and Volatility

The boiling point of 1-pentyne is 40.2 °C (313.3 K), which is over 30 °C lower than that of its nearest terminal alkyne homolog, 1-hexyne (71-72 °C / 344-345 K) [1][2]. This substantial difference in volatility directly impacts solvent selection, reaction temperature, and energy requirements for separation. The lower boiling point of 1-pentyne makes it a more suitable candidate for applications requiring a high vapor pressure or easy removal by distillation under mild conditions [3].

Chemical Engineering Process Safety Separation Science

Acidity and Nucleophilic Potential: Quantified pKa Advantage of 1-Pentyne Over 2-Pentyne

1-Pentyne possesses a terminal sp-hybridized C-H bond with a pKa of approximately 25, allowing for quantitative deprotonation by strong bases (e.g., NaNH₂) to form a nucleophilic acetylide ion [1]. This acidic proton is the functional prerequisite for key reactions such as Sonogashira coupling and alkylation. In stark contrast, 2-pentyne, as an internal alkyne, lacks this acidic proton and cannot undergo such deprotonation, rendering it chemically inert in these fundamental pathways [2]. This difference is qualitative and absolute, not a matter of degree.

Organic Synthesis Acetylide Chemistry Sonogashira Coupling

Density and Physical Handling: Comparative Data for 1-Pentyne vs. 2-Pentyne

The density of 1-pentyne is 0.691 g/mL at 25 °C, which is measurably lower than that of its internal isomer, 2-pentyne, at 0.71 g/mL [1]. While the absolute difference is small, it is a definitive, quantifiable physicochemical distinction that can impact precise gravimetric and volumetric measurements in formulations and process calculations. For applications requiring high precision, this difference must be accounted for in standard operating procedures and cannot be ignored if substituting one isomer for the other.

Physical Chemistry Formulation Material Handling

High-Value Application Scenarios for 1-Pentyne (627-19-0) Based on Verified Performance Differentiation


Precursor for Metal Acetylides in Asymmetric Synthesis and Cross-Coupling

The terminal alkyne functionality of 1-pentyne (pKa ~25) allows for its quantitative deprotonation to form lithium or sodium acetylides [1]. This is a prerequisite for its documented use in the asymmetric synthesis of complex molecules, such as α,α-dibranched propargyl sulfinamides, and for its role as a standard substrate in Sonogashira cross-coupling reactions [2][3]. Internal alkynes like 2-pentyne are functionally inert in this application space, making 1-pentyne the non-substitutable reagent of choice for these methodologies.

Model Substrate in Fundamental Catalysis and Surface Science Studies

As demonstrated in multiple peer-reviewed studies, 1-pentyne serves as a key model substrate for investigating the kinetics and mechanism of alkyne hydrogenation [4][5]. Its well-defined, quantifiably different behavior from 2-pentyne on palladium catalysts makes it an essential tool for probing active site specificity, modifier effects, and competitive reaction dynamics [6]. Researchers in heterogeneous catalysis rely on 1-pentyne as a standard probe molecule to calibrate catalyst performance and understand structure-activity relationships.

Specialty Industrial Intermediate for Volatile and High-Purity Synthesis

Due to its low boiling point (40 °C), 1-pentyne is a strategic choice as a synthetic intermediate when the target product must be isolated from a low-boiling solvent or when the alkyne itself must be readily removed under mild conditions [7]. This property is particularly advantageous in the synthesis of volatile fine chemicals, pharmaceutical intermediates, and novel materials where high-purity isolation is critical. In contrast, using a higher-boiling homolog like 1-hexyne would impose significantly greater energy costs and thermal stress on the product during separation.

Selective Biochemical Inhibitor and Probe for Enzyme Activity

1-Pentyne has been specifically identified as a selective, irreversible inhibitor of toluene 2-monooxygenase (T2MO) and toluene 3-monooxygenase (T3MO) pathways in bacterial whole-cell studies [8]. This selective inhibitory profile, which is distinct from that of other alkynes like phenylacetylene, enables its use as a precise biochemical probe to differentiate bacterial catabolic pathways. This specialized application relies on the specific interaction of the 1-pentyne structure with the enzyme active site, a function that cannot be replicated by its isomer or homologs.

Technical Documentation Hub

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